

An In-Depth Technical Guide to the Chemical Properties of Vardenafil N-oxide

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Compound of Interest

Compound Name: Vardenafil N-oxide

Cat. No.: B1436522

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Introduction

Vardenafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Its mechanism of action involves enhancing the effect of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow.[2][3][4] In the context of drug development, manufacturing, and metabolism, understanding the related substances is critical for ensuring safety and efficacy. **Vardenafil N-oxide** is a prominent compound in this regard, identified as both a process-related impurity during the synthesis of Vardenafil and a metabolite formed in the liver. This guide provides a comprehensive technical overview of the chemical properties, synthesis, metabolic pathways, and analytical methodologies related to **Vardenafil N-oxide** for researchers and drug development professionals.

Chemical and Physical Properties

Vardenafil N-oxide is the N-oxidized derivative of Vardenafil at the piperazine ring. Its fundamental properties are summarized below. This information is crucial for its identification, synthesis, and quantification.

Property	Value	Reference
Chemical Name	4-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f]triazin-2-yl)phenyl)sulfonyl)-1-ethylpiperazine 1-oxide	
Molecular Formula	C ₂₃ H ₃₂ N ₆ O ₅ S	
Molecular Weight	504.60 g/mol	
CAS Number	448184-48-3	
Appearance	White to off-white powder	

Synthesis and Characterization

Vardenafil N-oxide is primarily encountered as an impurity formed during the bulk synthesis of Vardenafil hydrochloride trihydrate. Its deliberate synthesis for use as a reference standard typically involves the controlled oxidation of Vardenafil.

Experimental Protocol: Synthesis

A general protocol for the synthesis of **Vardenafil N-oxide** from Vardenafil involves direct oxidation.

- **Dissolution:** Dissolve Vardenafil base in a suitable organic solvent (e.g., dichloromethane or chloroform).
- **Oxidation:** Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution in a stoichiometric amount at a controlled temperature (e.g., 0-5 °C) to prevent over-oxidation.
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate chromatographic technique (e.g., Thin Layer Chromatography or HPLC) until the starting material is consumed.

- **Work-up:** Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to destroy excess oxidant. Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent. Purify the resulting crude product using column chromatography on silica gel to isolate **Vardenafil N-oxide**.

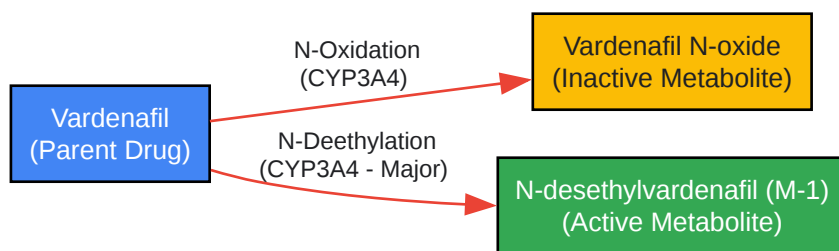
Characterization

Characterization and confirmation of the structure of **Vardenafil N-oxide** are performed using standard analytical techniques. Commercial suppliers of this reference standard typically provide a Certificate of Analysis including data from the following methods.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** To confirm the proton environment of the molecule, verifying structural integrity and identifying the position of the N-oxide group through chemical shifts.
- **Mass Spectrometry (MS):** To confirm the molecular weight (504.60 g/mol) and fragmentation pattern, which is distinct from Vardenafil.
- **HPLC (High-Performance Liquid Chromatography):** To determine the purity of the compound.
- **IR (Infrared Spectroscopy):** To identify functional groups present in the molecule.

Metabolism and Biological Fate

Vardenafil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms. The formation of **Vardenafil N-oxide** is a result of the oxidation of the piperazine ring, a common metabolic pathway for drugs containing such moieties. The major active metabolite of Vardenafil is N-desethylvardenafil (M-1), which is about four times less potent as a PDE5 inhibitor than the parent drug. **Vardenafil N-oxide** is generally considered an inactive metabolite.



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Metabolic pathway of Vardenafil.

Analytical Methodologies

The identification and quantification of **Vardenafil N-oxide**, either as a process impurity in a bulk drug substance or as a metabolite in biological fluids, require sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

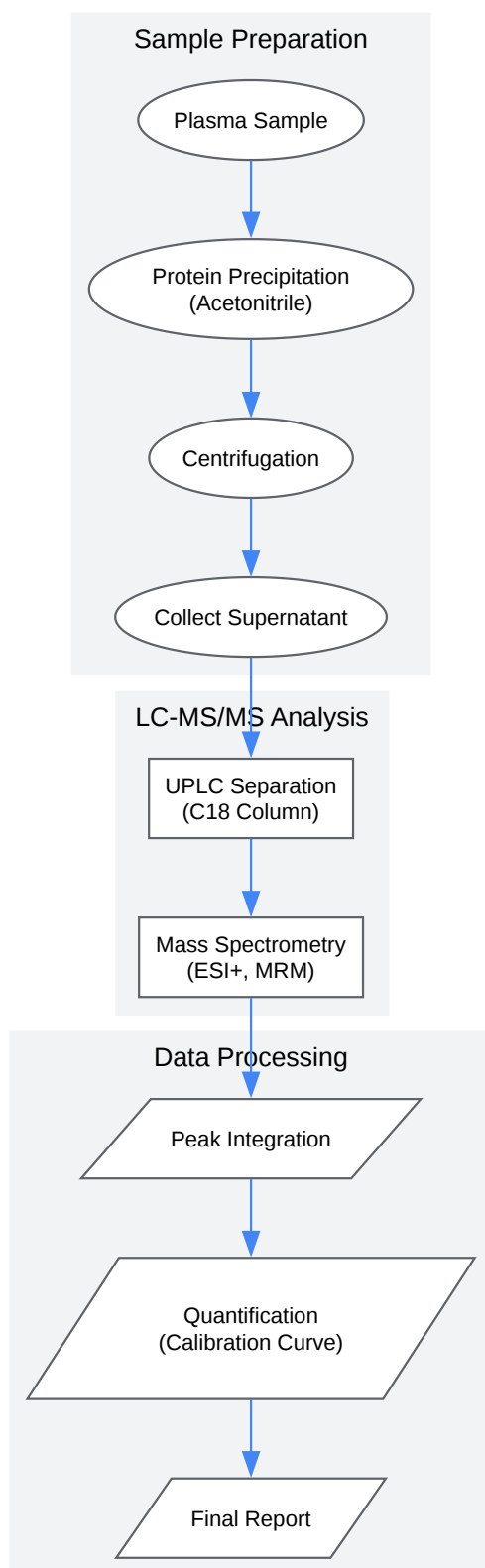
Experimental Protocol: LC-MS/MS for Quantification in Plasma

This protocol provides a generalized workflow for the determination of **Vardenafil N-oxide**.

- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma sample, add 300 μ L of a protein precipitation agent (e.g., acetonitrile containing an internal standard).
 - Vortex the mixture for 1 minute to ensure thorough mixing.
 - Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for analysis.
- Chromatographic Conditions (UPLC/HPLC):
 - Column: A reverse-phase column (e.g., C18, 100 x 2.1 mm, 1.7 μ m) is typically used.

- Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.
- Mass Spectrometry Conditions (Tandem MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions must be determined for **Vardenafil N-oxide** and the internal standard. For Vardenafil, a common transition is m/z 489 \rightarrow 151. A similar process of optimization would be required for the N-oxide.
 - Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.

The following diagram illustrates the typical workflow for such an analysis.



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